molecular formula C25H22N2O4S B2714838 (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-85-7

(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2714838
CAS No.: 892304-85-7
M. Wt: 446.52
InChI Key: HAHCNDNXZWRIFM-BUVRLJJBSA-N
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Description

(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
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Biological Activity

The compound known as (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine class, which has garnered interest due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzothiazine core with specific substituents that may influence its biological properties. The synthesis typically involves a multi-step reaction process that includes the formation of the benzothiazine framework and subsequent modifications to introduce the acetyl and methyl groups.

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against M. tuberculosis. For instance, a derivative of benzothiazine was shown to exhibit significant antitubercular activity both in vitro and in vivo. In particular, it demonstrated an MIC (minimum inhibitory concentration) of 0.25 μg/mL against Mtb strains, indicating potent activity against both replicating and non-replicating bacilli .

The mechanism by which this compound exerts its antitubercular effects involves interference with bacterial cell wall synthesis and metabolic pathways. It has been suggested that the compound may inhibit the enzyme DprE1, which plays a crucial role in the biosynthesis of mycobacterial cell walls. Studies have shown that related compounds with similar structures also target this enzyme, leading to effective bacterial cell death .

Efficacy in Animal Models

In vivo studies conducted on guinea pigs and mice models have demonstrated that treatment with this compound significantly reduces bacterial loads in lung tissues. For example, treatment regimens showed an average reduction of 3 log CFU (colony-forming units) in infected animals compared to untreated controls after several weeks of administration .

Comparative Studies

Comparative analyses with other known antitubercular agents revealed that this compound exhibits superior efficacy at lower dosages. For instance, while other compounds required higher concentrations to achieve similar bacterial reductions, this compound showed effective results at doses as low as 50 mg/kg .

Data Summary

Study Model Dosage Efficacy (log CFU Reduction) MIC (μg/mL)
Study 1Mice50 mg/kg2.430.25
Study 2Guinea Pig200 mg/kg3.98-

Properties

IUPAC Name

(3E)-3-[(4-acetylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-6-5-7-19(14-17)16-27-23-9-4-3-8-22(23)25(29)24(32(27,30)31)15-26-21-12-10-20(11-13-21)18(2)28/h3-15,26H,16H2,1-2H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCNDNXZWRIFM-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C(=O)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C(=O)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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